tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Overview
Description
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is an organic compound with the chemical formula C11H13IN2O4 It is known for its unique structure, which includes an iodine atom and a nitro group attached to a phenyl ring, along with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate typically involves the following steps:
Nitration: The starting material, 3-iodoaniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Carbamoylation: The nitrated product is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Reduction: The major product is tert-butyl N-(3-iodo-5-aminophenyl)carbamate.
Oxidation: Potential products include oxidized derivatives of the phenyl ring, though specific examples are rare.
Scientific Research Applications
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostic purposes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3-iodo-5-nitrophenyl)carbamate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl N-(3-chloro-5-nitrophenyl)carbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro group and the iodine atom provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVIKBMRWQNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168372 | |
Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-19-9 | |
Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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